2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide is a complex organic compound that features a benzoxadiazole ring, a morpholine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide typically involves multiple steps:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Morpholine Ring: This step involves the reaction of the benzoxadiazole intermediate with morpholine, often under reflux conditions.
Attachment of the Phenoxy Group: The final step involves the coupling of the phenoxy group to the benzoxadiazole-morpholine intermediate, typically using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxadiazole ring.
Reduction: Reduced forms of the benzoxadiazole ring.
Substitution: Substituted benzoxadiazole derivatives.
Scientific Research Applications
2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-morpholin-4-yl-7-phenyl-4H-chromen-4-one: Shares the morpholine ring and has similar biological activities.
3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: Another compound with a morpholine ring, used as a kinase inhibitor.
Uniqueness
2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide is unique due to its combination of a benzoxadiazole ring, a morpholine ring, and a phenoxy group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-4-2-3-5-16(13)26-12-17(24)20-14-6-7-15(19-18(14)21-27-22-19)23-8-10-25-11-9-23/h2-7H,8-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIUYCOPFPQJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.